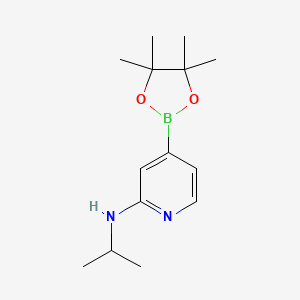

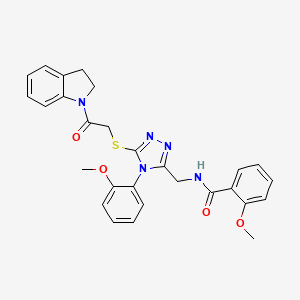

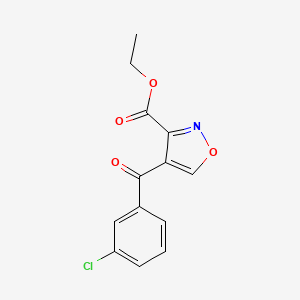

N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine” is a chemical compound. It is an intermediate of the second generation BTK inhibitor Acalabrutinib .

Synthesis Analysis

The synthesis of similar compounds involves the use of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a reagent . This reagent is used to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .Molecular Structure Analysis

The molecular structure of similar compounds like 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been analyzed . The empirical formula is C9H19BO3 . The molecular weight is 186.06 .Chemical Reactions Analysis

The chemical reactions involving similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes also occurs in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include a refractive index of 1.409 , a boiling point of 73°C/15 mmHg , and a density of 0.912 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Pirfenidone Structural Isosteres : The compound was used in the synthesis of arylpyridin-2(1H)-ones and arylpyrimidin-4(3H)-ones, related to pirfenidone for potential treatment of fibrosis. Spectral and elemental analysis, along with NMR studies, were conducted for structural elucidation (Abd El Kader et al., 2012).

Synthesis, Crystal Structure, and DFT Study : This study synthesized boric acid ester intermediates with benzene rings. FTIR, NMR, mass spectrometry, X-ray diffraction, and density functional theory (DFT) were employed for structural confirmation and analysis (Huang et al., 2021).

Polymer Synthesis

- Deeply Colored Polymers : Polymers containing isoDPP units were synthesized using this compound. The polymers exhibited deep colors, solubility in common organic solvents, and were characterized by spectroscopic techniques (Welterlich et al., 2012).

Bioactivity Studies

- Synthesis and Bioactivity of Cyclic Diamines : Novel N2B heterocycles were synthesized, exhibiting significant antifungal and moderate antibacterial activities. X-ray diffraction studies confirmed the selective reactions leading to these compounds (Irving et al., 2003).

Catalysis and Reaction Studies

Catalytic Enantioselective Borane Reduction : This study focused on the preparation of chiral pyridyl amines through borane reduction, highlighting the use of related compounds in catalytic enantioselective processes (Huang et al., 2011).

Bifunctional Building Block for Combinatorial Chemistry : The title compound demonstrated its utility as a new bifunctional building block, providing insights into its reactivity and stability through molecular orbital calculations (Sopková-de Oliveira Santos et al., 2003).

Dimethylgold(III) Complex Stabilization : This study involved the reaction with NaAuCl(4) leading to the formation of gold(III) amido complexes. The complex demonstrated air-stability and thermal robustness, suggesting potential applications in organometallic chemistry (Schouteeten et al., 2006).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O2/c1-10(2)17-12-9-11(7-8-16-12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGCGKGVEGQKSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2477658.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2477661.png)

![3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(4-isopropylphenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2477679.png)

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2477680.png)